Acetyl-PHF5 amide Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

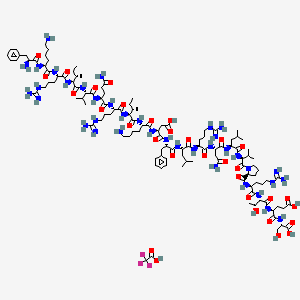

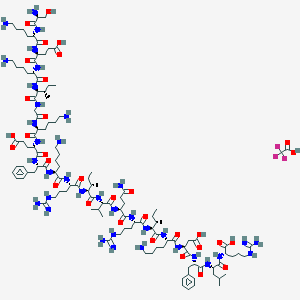

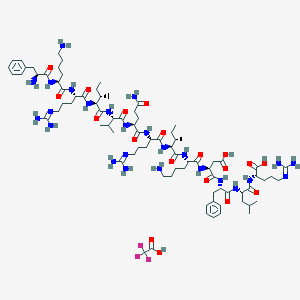

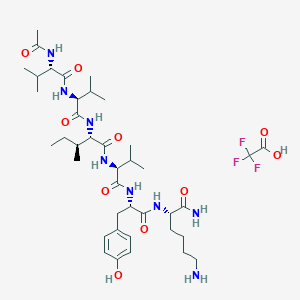

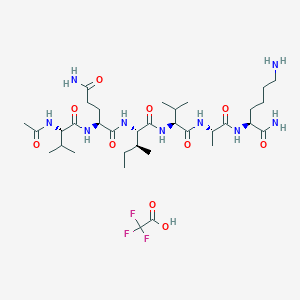

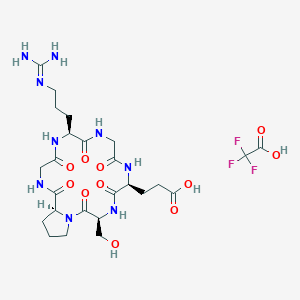

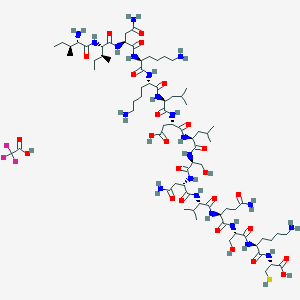

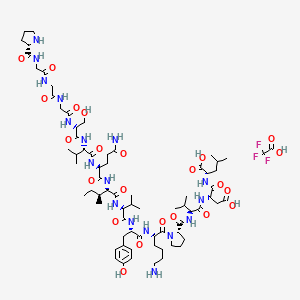

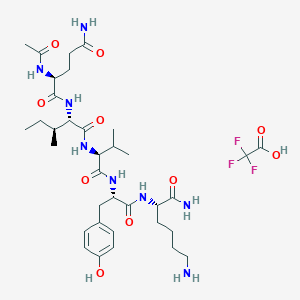

Acetyl-PHF5 amide trifluoroacetate salt, also known as Ac-Gln-Ile-Val-Tyr-Lys-NH₂ trifluoroacetate salt (CAS: 1190970-24-1), is a synthetic peptide . The tau sequences VYK, IVYK, QIVYK, and VQIVYK in this compound are capable of polymerizing into filamentous structures .

Synthesis Analysis

The synthesis of trifluoroacetamides, which includes Acetyl-PHF5 amide trifluoroacetate, often involves the reaction of an acid chloride with ammonia or a primary or secondary amine . A mild deprotection for notoriously difficult to unmask primary N - (p-toluenesulfonyl) amides occurs at low temperature by initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .Molecular Structure Analysis

The molecular structure of Acetyl-PHF5 amide trifluoroacetate consists of the tau sequences VYK, IVYK, QIVYK, and VQIVYK . These sequences are capable of polymerizing into filamentous structures .Chemical Reactions Analysis

Trifluoroacetamides, like Acetyl-PHF5 amide trifluoroacetate, can undergo various chemical reactions. They can react with bases like LDA, NEt3, Py, t-BuOK, and others like DCC, SOCl2. They can also react with nucleophiles like RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3, and electrophiles like RCOCl, RCHO, CH3I .Wissenschaftliche Forschungsanwendungen

Electrostatic Mechanisms in Cell Signaling

Kovacic (2011) elucidated novel electrostatic mechanisms by which N-acetylated proteins, potentially including compounds similar to Acetyl-PHF5 amide Trifluoroacetate, influence cell signaling and phosphorylation. The study highlights the increase in amide dipole and electrostatic field (EF) in these proteins, suggesting their roles in electron transfer and cell energetics, which could significantly impact cell signaling pathways Kovacic, 2011.

Chromatographic Analysis Techniques

Kuksis (1965) reviewed the application of gas-liquid chromatography for the separation and quantitative estimation of bile acid trifluoroacetates, a process critical for biological and environmental analyses. This study presents the effectiveness of trifluoroacetate derivatives in chromatographic applications, demonstrating their importance in analytical chemistry Kuksis, 1965.

Small-Molecule Acetylation in Bacteria

Burckhardt and Escalante-Semerena (2020) explored the role of GCN5-related N-acetyltransferases in bacteria, focusing on the acetylation of small molecules. This review underscores the versatility of acetyltransferase enzymes in modulating bacterial cellular physiology, which could have implications for understanding bacterial resistance mechanisms and developing new antibacterial strategies Burckhardt & Escalante-Semerena, 2020.

Environmental Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) provided an extensive review of the microbial degradation of polyfluoroalkyl chemicals in the environment, highlighting the challenges and knowledge gaps in understanding the fate of such compounds. This research is crucial for assessing the environmental impact of fluorinated compounds, including those related to Acetyl-PHF5 amide Trifluoroacetate, and for developing effective remediation strategies Liu & Avendaño, 2013.

Innovative Nanomaterials for Wood Property Enhancement

Papadopoulos et al. (2019) reviewed the application of nanotechnology in enhancing key wood properties, such as dimensional stability and resistance to biodegradation. This review indicates the potential of using Acetyl-PHF5 amide Trifluoroacetate derivatives in the development of nanomaterials for protective wood treatments, demonstrating the compound's versatility beyond biomedical applications Papadopoulos et al., 2019.

Wirkmechanismus

Mode of Action

Acetyl-PHF5 amide Trifluoroacetate is a derivative of trifluoroacetic acid (TFA), which is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The trifluoroacetyl group has unique chemical properties that can facilitate a wide variety of transformations often with greater efficiency, selectivity, and atom economy .

Biochemical Pathways

It is known that tfa, a component of the compound, is involved in the synthesis and purification of peptides .

Result of Action

Acetyl-PHF5 amide Trifluoroacetate is an amyloidogenic protein tau peptide . The tau sequences VYK, IVYK, QIVYK, and VQIVYK are capable of polymerization into filamentous structures . This suggests that the compound may have a role in the formation of these structures, which are characteristic of certain neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of Acetyl-PHF5 amide Trifluoroacetate can be influenced by various environmental factors. For instance, TFA is resistant to photochemical and environmental degradation, metabolism in plants, animals, and microorganisms, and is highly soluble in organic and aqueous solvents

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

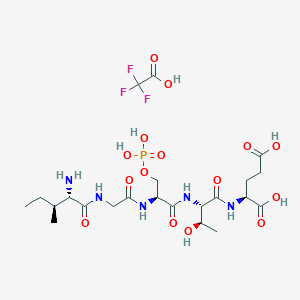

IUPAC Name |

(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N8O8.C2HF3O2/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34;3-2(4,5)1(6)7/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t19-,23-,24-,25-,27-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIBIHSKKDTQIW-CHXRVFPJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55F3N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-PHF5 amide Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.